REACTION_CXSMILES
|
[CH3:1][S:2]([N:5]([S:7]([NH:10][C:11](=[O:15])OCC)(=[O:9])=[O:8])[CH3:6])(=[O:4])=[O:3].[NH2:16][C:17]1[N:22]=[C:21]([O:23][CH3:24])[CH:20]=[C:19]([O:25][CH3:26])[N:18]=1>ClC1C=CC=CC=1>[CH3:1][S:2]([N:5]([S:7]([NH:10][C:11]([NH:16][C:17]1[N:18]=[C:19]([O:25][CH3:26])[CH:20]=[C:21]([O:23][CH3:24])[N:22]=1)=[O:15])(=[O:8])=[O:9])[CH3:6])(=[O:3])=[O:4]
|
Name
|
ethyl (N-methylsulfonyl-N-methylamino)sulfonylcarbamate
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N(C)S(=O)(=O)NC(OCC)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with 100 ml of chlorobenzene
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N(C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72.7 g | |
YIELD: PERCENTYIELD | 97.2% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |